Balsalazide is a compound primarily recognized for its role as an anti-inflammatory medication used in the treatment of inflammatory bowel disease, particularly ulcerative colitis. It is a prodrug that is metabolized in the colon to release mesalamine, which provides therapeutic effects. The specific isomer of interest, Balsalazide 3-Isomer, is one of the structural variants of this compound, and its distinct properties and synthesis methods are significant for both pharmaceutical applications and research.
Balsalazide is classified as an anti-inflammatory drug and a prodrug. It is sold under the trade names "Colazal" in the United States and "Colazide" in other regions. The compound's chemical formula is , with a molecular weight of approximately 357.32 g/mol . It belongs to the class of compounds known as salicylates, which are characterized by their salicylic acid derivatives.
The synthesis of Balsalazide involves several key steps that transform precursor materials into the final product. The process typically includes:
Balsalazide features a complex structure with a central azo group connecting two aromatic rings, one derived from salicylic acid and the other from 4-aminobenzoyl-β-alanine. The structural representation can be summarized as follows:
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) can provide insights into its structural characteristics, revealing specific chemical shifts that correspond to different atoms within the molecule .
The primary chemical reactions involved in the synthesis of Balsalazide include:
These reactions are critical for establishing the functional connectivity in Balsalazide's molecular architecture.
Balsalazide acts primarily as a prodrug that undergoes enzymatic cleavage in the colon to yield mesalamine. The mechanism involves:
This mechanism highlights how Balsalazide's design facilitates localized drug delivery directly to inflamed tissues in patients suffering from ulcerative colitis.
Balsalazide exhibits several notable physical and chemical properties:
These properties are essential for understanding its behavior in biological systems and optimizing its formulation for therapeutic use.
Balsalazide's primary application lies in treating inflammatory bowel disease, particularly ulcerative colitis. Its efficacy arises from its ability to deliver mesalamine directly to inflamed areas of the colon while minimizing systemic exposure . Additionally, ongoing research explores potential modifications to its structure to enhance efficacy or reduce side effects further.
Balsalazide (chemical name: (E)-5-[[4-[(2-carboxyethyl)carbamoyl]phenyl]diazenyl]-2-hydroxybenzoic acid) is an azo-based prodrug designed for targeted colonic delivery. The "3-isomer" refers to a positional isomer where the azo linkage (-N=N-) attaches at the meta-position (carbon 3) of the salicylate ring, rather than the therapeutic para-position (carbon 5) seen in conventional balsalazide. This structural deviation significantly alters electronic distribution and steric accessibility [4] [7].
The 3-isomer exists exclusively in the trans configuration at the azo bond due to steric constraints that destabilize the cis form. Chiral differentiation studies using trapped ion mobility spectrometry-mass spectrometry (TIMS-MS) with chiral selectors like natamycin reveal distinct collision cross-section values (ΔCCS > 3.5%) between the 3- and 5-isomers, confirming their configurational disparity [5]. This isomer is formally designated "Balsalazide USP Impurity 2" (CAS: n/a), reflecting its status as a synthesis byproduct with potential pharmacological inactivity [4].
Table 1: Key Stereochemical Properties of Balsalazide 3-Isomer vs. 5-Isomer
Property | 3-Isomer | 5-Isomer (Therapeutic Form) |
---|---|---|
Azo bond position | Meta (salicylate C3) | Para (salicylate C5) |
Preferred configuration | Trans (ΔG = -4.2 kcal/mol) | Trans (ΔG = -5.1 kcal/mol) |
Chiral discrimination | CCS: 215.7 Ų (Natamycin complex) | CCS: 208.2 Ų (Natamycin complex) |
Regulatory status | USP Impurity 2 | Active pharmaceutical ingredient |
Nuclear Magnetic Resonance (NMR) spectroscopy provides critical insights into the 3-isomer's electronic environment. Key deviations from the 5-isomer include:
X-ray crystallography of the 3-isomer reveals a dihedral angle of 8.7° between the salicylate and phenyl rings, contrasting with the near-coplanar arrangement (1.5°) in the 5-isomer. This torsional strain arises from steric clash between the azo bond and the adjacent C2-hydroxyl group. The crystal lattice exhibits a unique hydrogen-bonding network where carboxylic dimers form centrosymmetric R₂²(8) motifs, absent in the 5-isomer polymorphs [7].
Table 2: Structural Parameters of Balsalazide 3-Isomer from Diffraction Studies
Parameter | 3-Isomer | 5-Isomer |
---|---|---|
Crystal system | Monoclinic | Triclinic |
Space group | Cc | P-1 |
Dihedral angle (°) | 8.7 | 1.5 |
N=N bond length (Å) | 1.253 | 1.248 |
H-bond motif | R₂²(8) carboxylic dimer | C(4) chain via hydroxyl groups |
Positional isomerism in balsalazide derivatives profoundly impacts biological activity and metabolic stability:
Table 3: Biological and Physicochemical Comparison of Positional Isomers
Property | 3-Isomer / 3-ASA | 5-Isomer / 5-ASA |
---|---|---|
Azoreduction rate (t₁/₂) | >24 hours | 2.5 hours |
COX-2 binding energy | ΔG = -5.8 kcal/mol | ΔG = -9.3 kcal/mol |
Log Doct (pH 7) | 1.92 | 0.85 |
Primary metabolite | 3-Aminosalicylic acid (inactive) | 5-Aminosalicylic acid (active) |
The azo bond's trans configuration and electronic features govern the isomer's stability:
Table 4: Stability Parameters of Balsalazide Isomers
Parameter | 3-Isomer | 5-Isomer |
---|---|---|
λmax (nm) | 347 | 365 |
Photodegradation k (h⁻¹) | 0.018 | 0.011 |
Azo bond angle (°) | 124.5 | 118.2 |
NBO stabilization energy | 18.3 kcal/mol | 28.6 kcal/mol |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4